molecular formula C5H11Cl2N3O B3107249 4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride CAS No. 1609406-66-7

4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride

Cat. No. B3107249
CAS RN: 1609406-66-7
M. Wt: 200.06
InChI Key: HTOVBJRRWXLYQB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride is a chemical compound that has shown promising results in scientific research applications. It is a pyrazolone derivative that has been synthesized using various methods.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds

4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride is involved in the synthesis of various heterocyclic compounds. Research shows that derivatives of this compound can be converted into a range of other heterocyclic structures, such as diazanaphthalene and pyrazolo[3,4-d]pyrimidine, showcasing its versatility in organic synthesis (Harb et al., 1989); (Hafez et al., 2016).

Antimicrobial and Anticancer Potential

A study on novel pyrazole derivatives, including this compound, highlighted their potential as antimicrobial and anticancer agents. Some of these compounds showed higher anticancer activity than the reference drug doxorubicin, indicating significant therapeutic potential (Hafez et al., 2016).

Green Chemistry Applications

In the context of green chemistry, this compound has been used in solvent-free synthesis processes. Such methods are environmentally friendly and efficient, yielding products like Pyrano[2,3-c]pyrazoles and Pyrazolo[1,5-a]Pyrimidines (Al-Matar et al., 2010).

Structural Studies and Tautomerism

Structural and tautomeric studies of derivatives of this compound have been conducted. These studies contribute to understanding the stability and reactivity of such compounds, which is crucial in organic chemistry and pharmaceutical research (Amarasekara et al., 2009).

Novel Synthesis Methods

Research has also focused on novel synthesis methods using this compound. These methods aim to develop more efficient and sustainable ways to create biologically active compounds (Patel, 2017).

Corrosion Inhibition

Interestingly, derivatives of this compound have been studied for their corrosion inhibition performance, particularly for mild steel in acidic solutions. This application demonstrates the compound's utility in industrial contexts, such as in protecting metals from corrosion (Yadav et al., 2016).

Hydrogen-Bonded Supramolecular Structures

The compound has been used to study hydrogen-bonded supramolecular structures, contributing to the field of supramolecular chemistry and material science (Portilla et al., 2007).

properties

IUPAC Name

4-(aminomethyl)-3-methyl-1,4-dihydropyrazol-5-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.2ClH/c1-3-4(2-6)5(9)8-7-3;;/h4H,2,6H2,1H3,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOVBJRRWXLYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride
Reactant of Route 2
4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride
Reactant of Route 3
4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride
Reactant of Route 4
4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride
Reactant of Route 5
4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride
Reactant of Route 6
4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride

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